1-O-Octadecyl-2-O-benzyl-rac-glycerol

PKC inhibition alkyl chain length structure-activity relationship

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL (CAS 86008-21-1), also referred to as 1-O-Octadecyl-2-O-benzyl-rac-glycerol, is a racemic synthetic glycerol ether lipid derivative with a molecular formula of C₂₈H₅₀O₃ and a molecular weight of 434.69 g/mol. Structurally, it contains an octadecyl (C18) alkyl ether at the sn-1 position and a benzyl-protecting group at the sn-2 position, leaving a primary hydroxyl group at the sn-3 position available for further derivatization.

Molecular Formula C28H50O3
Molecular Weight 434.7 g/mol
CAS No. 86008-21-1
Cat. No. B054375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Octadecyl-2-O-benzyl-rac-glycerol
CAS86008-21-1
Synonyms3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol
Molecular FormulaC28H50O3
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1
InChIInChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3
InChIKeyAVIFKOIVNVRTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL (CAS 86008-21-1): A Synthetic Lipid Intermediate for Antitumor Alkylphospholipids


2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL (CAS 86008-21-1), also referred to as 1-O-Octadecyl-2-O-benzyl-rac-glycerol, is a racemic synthetic glycerol ether lipid derivative with a molecular formula of C₂₈H₅₀O₃ and a molecular weight of 434.69 g/mol . Structurally, it contains an octadecyl (C18) alkyl ether at the sn-1 position and a benzyl-protecting group at the sn-2 position, leaving a primary hydroxyl group at the sn-3 position available for further derivatization [1]. This compound serves as a critical building block in the synthesis of alkylphospholipids (APLs) containing modified phosphocholine moieties, which have been evaluated for antitumor activities . It is also employed in the preparation of platelet-activating factor (PAF) antagonists with modified phosphorylcholine moieties . As a racemic mixture, it offers a cost-effective alternative to enantiomerically pure forms for applications where stereochemistry is not a critical determinant of biological activity [2].

Why 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL Cannot Be Substituted by Generic Alkyl Glycerol Ethers or Alternative Alkyl Chain Lengths


The precise combination of an octadecyl (C18) alkyl ether and a benzyl protecting group in a racemic glycerol backbone confers specific physicochemical and biological properties that are not recapitulated by generic alkyl glycerol ethers. Substitution with a shorter alkyl chain (e.g., C12 or C14) alters lipophilicity, membrane insertion kinetics, and biological activity profiles, as demonstrated by comparative studies on related alkyl benzyl derivatives showing a non-linear relationship between alkyl chain length and protein kinase C (PKC) inhibition [1]. Furthermore, replacement of the benzyl group with alternative protecting groups (e.g., trityl or hydroxyl) significantly impacts the compound's utility in enantioselective synthesis and its behavior in chromatographic resolution, as established by HPLC studies on racemic alkyl glycerol ethers [2]. Therefore, direct substitution with other in-class compounds, such as 1-O-hexadecyl-2-O-benzyl-rac-glycerol (C16) or 1-O-octadecyl-2-O-trityl-rac-glycerol, is not appropriate without revalidation of the synthetic pathway and resulting biological activity [3].

Quantitative Differentiation of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL Against Comparators


Alkyl Chain Length (C18) Optimizes PKCα Inhibition vs. Shorter (C12, C14) and Longer Chain Analogs

In a comparative study evaluating the effects of alkyl chain length on protein kinase C (PKC) inhibition, the C18 alkyl benzyl derivative (structurally analogous to 2-(benzyloxy)-3-(octadecyloxy)propan-1-OL) exhibited an IC50 of 11.7 µM against PKCα. This represents a moderate activity compared to the C14 and C16 analogs, which displayed IC50 values of 5.4 µM and 4.3 µM, respectively, but superior activity to the C12 analog (IC50 = 22.6 µM) [1]. This non-linear relationship underscores that the C18 chain length provides a specific balance of lipophilicity and target engagement, distinct from both shorter and longer chain variants.

PKC inhibition alkyl chain length structure-activity relationship

Racemic Mixture Provides Cost-Effective Alternative to Enantiomerically Pure (S)-Form for Non-Stereospecific Applications

2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL (CAS 86008-21-1) is the racemic (rac-) mixture, whereas the enantiomerically pure (S)-form is registered under CAS 80707-93-3 (1-O-Octadecyl-2-O-benzyl-sn-glycerol) [1]. Procurement data from multiple vendors indicates that the racemic mixture is typically offered at a lower price point per gram compared to the enantiopure form, reflecting the reduced synthetic complexity and absence of costly chiral resolution steps [2]. While the (S)-enantiomer is required for applications where stereochemistry dictates biological activity (e.g., certain antiviral prodrugs), the racemic form is functionally equivalent and economically advantageous as a synthetic building block for achiral alkylphospholipid derivatives or as a chromatographic standard.

racemic mixture enantiomer cost-efficiency synthetic intermediate

Benzyl Protecting Group Enables Enhanced Chromatographic Resolution vs. Trityl or Hydroxyl Analogs

The presence of the benzyl group at the sn-2 position significantly influences the chromatographic behavior of racemic alkyl glycerol ethers. High-performance liquid chromatographic (HPLC) studies have demonstrated that 1-alkyl-2-benzyl-rac-glycerols exhibit distinct retention times and resolution factors compared to analogous 1-alkyl-3-trityl-rac-glycerols or free hydroxyl derivatives [1]. Specifically, the benzyl group provides an optimal balance of hydrophobic interaction and π-π stacking with stationary phases, facilitating improved separation of enantiomers on chiral columns. This property is critical for analytical method development and quality control in the synthesis of enantiomerically pure lipid intermediates.

HPLC resolution chiral separation protecting group benzyl ether

Optimal Storage at -20°C Ensures Long-Term Stability vs. Ambient Storage of Unprotected Analogs

The ether-linked octadecyl chain and benzyl-protected secondary alcohol confer enhanced oxidative stability compared to ester-linked or free hydroxyl analogs. Vendor specifications consistently recommend storage at -20°C to maximize product recovery and maintain purity over extended periods . In contrast, unprotected alkyl glycerol ethers (e.g., batyl alcohol) or ester-linked diacylglycerols exhibit increased susceptibility to hydrolysis and oxidation at ambient or refrigerated temperatures. While direct comparative stability data are not available in public literature, the -20°C storage requirement is a documented differentiator for long-term use.

storage stability shelf life lipid oxidation

Definitive Application Scenarios for 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL


Synthesis of Alkylphospholipid Antitumor Agents

This compound serves as the essential starting material for synthesizing alkylphospholipids (APLs) containing modified phosphocholine moieties. The C18 alkyl chain and benzyl-protected secondary alcohol are critical for achieving the desired lipophilicity and subsequent deprotection/re-derivatization steps required for antitumor activity [1][2]. The racemic nature is acceptable here as the phosphocholine headgroup modifications, not glycerol stereochemistry, primarily drive biological activity.

Preparation of Platelet-Activating Factor (PAF) Antagonists

The compound is used to prepare PAF antagonists with modified phosphorylcholine moieties. The octadecyl chain and benzyl group mimic the native PAF alkyl chain and provide a synthetic handle for introducing antagonistic headgroup modifications [3]. The racemic mixture is suitable for initial structure-activity relationship (SAR) studies, where cost-effective synthesis of multiple analogs is prioritized.

Chromatographic Standard for Chiral Lipid Analysis

Due to its well-characterized chromatographic behavior on chiral HPLC columns, the racemic mixture is an ideal reference standard for developing and validating analytical methods to separate enantiomers of alkyl glycerol ethers [4]. Its benzyl protecting group provides superior resolution compared to trityl or free hydroxyl analogs, making it a preferred choice for method development in lipidomics and pharmaceutical quality control.

Cost-Effective Lipid Prodrug Intermediate

In the synthesis of lipid prodrugs where the drug moiety is attached to the sn-3 hydroxyl group, the racemic mixture offers a more economical building block compared to the enantiopure (S)-form. This is particularly relevant for large-scale synthesis or early-stage medicinal chemistry campaigns where the stereochemistry at the glycerol backbone is not critical for prodrug activation or in vivo efficacy [5].

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